molecular formula C16H13N5O B11496093 2-{4-amino-6-[(E)-2-pyridin-3-ylvinyl]-1,3,5-triazin-2-yl}phenol

2-{4-amino-6-[(E)-2-pyridin-3-ylvinyl]-1,3,5-triazin-2-yl}phenol

Cat. No.: B11496093
M. Wt: 291.31 g/mol
InChI Key: WTGHURLGUXYVQE-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-AMINO-6-[(1E)-2-(PYRIDIN-3-YL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL is a complex organic compound that features a triazine ring substituted with an amino group, a pyridinyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-AMINO-6-[(1E)-2-(PYRIDIN-3-YL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Substitution Reactions: The amino group and pyridinyl group are introduced through nucleophilic substitution reactions.

    Phenol Group Introduction: The phenol group is typically introduced via electrophilic aromatic substitution.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-{4-AMINO-6-[(1E)-2-(PYRIDIN-3-YL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and alcohols are used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazine derivatives.

Mechanism of Action

The mechanism of action of 2-{4-AMINO-6-[(1E)-2-(PYRIDIN-3-YL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-AMINO-6-[(1E)-2-(PYRIDIN-3-YL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in various research fields.

Properties

Molecular Formula

C16H13N5O

Molecular Weight

291.31 g/mol

IUPAC Name

2-[4-amino-6-[(E)-2-pyridin-3-ylethenyl]-1,3,5-triazin-2-yl]phenol

InChI

InChI=1S/C16H13N5O/c17-16-20-14(8-7-11-4-3-9-18-10-11)19-15(21-16)12-5-1-2-6-13(12)22/h1-10,22H,(H2,17,19,20,21)/b8-7+

InChI Key

WTGHURLGUXYVQE-BQYQJAHWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NC(=NC(=N2)/C=C/C3=CN=CC=C3)N)O

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC(=N2)C=CC3=CN=CC=C3)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.